molecular formula C15H15N3O2 B2685339 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline CAS No. 1396765-14-2

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline

Cat. No.: B2685339
CAS No.: 1396765-14-2
M. Wt: 269.304
InChI Key: QDFMGTDWFMEXDM-UHFFFAOYSA-N
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Description

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen and oxygen atoms within its bicyclic framework contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often employs chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the quinoxaline moiety.

    8-oxabicyclo[3.2.1]octane: This compound features an oxygen atom in the bicyclic framework but differs in its overall structure and reactivity.

Uniqueness

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is unique due to the presence of both the 8-azabicyclo[3.2.1]octane scaffold and the quinoxaline moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(18-10-5-6-11(18)9-20-8-10)14-7-16-12-3-1-2-4-13(12)17-14/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFMGTDWFMEXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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